4-tert-butyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
Overview
Description
4-tert-butyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the tert-Butyl Group: This step involves the alkylation of the benzene ring using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Formation of the Carbamothioyl Group: This can be done by reacting the amine group with thiophosgene or a similar reagent.
Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the benzamide or benzoxazole rings.
Substitution: Substituted derivatives at the benzoxazole ring.
Scientific Research Applications
4-tert-butyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylanisole: A simpler compound with a tert-butyl group and a methoxy group on a benzene ring.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
Musk Ketone: A compound with a similar tert-butyl group but different functional groups.
Uniqueness
4-tert-butyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to its complex structure, which combines a benzamide core with a benzoxazole ring and a carbamothioyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-16-5-14-21-22(15-16)31-24(28-21)18-8-12-20(13-9-18)27-25(32)29-23(30)17-6-10-19(11-7-17)26(2,3)4/h5-15H,1-4H3,(H2,27,29,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNESVBPDWYECEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123143 | |
Record name | 4-(1,1-Dimethylethyl)-N-[[[4-(6-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428822-70-2 | |
Record name | 4-(1,1-Dimethylethyl)-N-[[[4-(6-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428822-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-N-[[[4-(6-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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